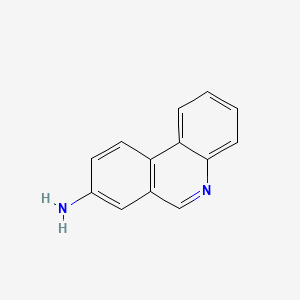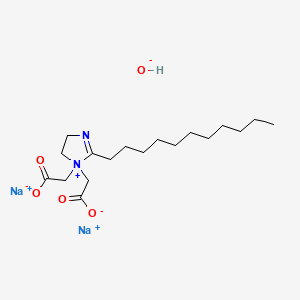
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate is a complex organic compound with potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a piperazine ring, a chlorophenyl group, and a hydroxypropyl group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate typically involves multiple steps, including the formation of intermediate compounds. The process begins with the reaction of p-chlorobenzyl chloride with piperazine to form an intermediate compound. This intermediate is then reacted with 2-hydroxypropyl bromide to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol and may require the presence of a base such as sodium hydroxide to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure high yield and purity. The use of automated systems and advanced analytical techniques, such as high-performance liquid chromatography (HPLC), can help monitor the reaction progress and optimize the production process.
Chemical Reactions Analysis
Types of Reactions
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product, but they often involve controlled temperatures and specific pH levels.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
Scientific Research Applications
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxyethyl)piperazine oxalate
- 1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-methoxypropyl)piperazine oxalate
Uniqueness
1-(2-(alpha-(p-Chlorophenyl)benzyloxy)ethyl)-4-(2-hydroxypropyl)piperazine oxalate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
CAS No. |
22663-51-0 |
|---|---|
Molecular Formula |
C24H31ClN2O6 |
Molecular Weight |
479.0 g/mol |
IUPAC Name |
1-[4-[2-[(4-chlorophenyl)-phenylmethoxy]ethyl]piperazin-1-yl]propan-2-ol;oxalic acid |
InChI |
InChI=1S/C22H29ClN2O2.C2H2O4/c1-18(26)17-25-13-11-24(12-14-25)15-16-27-22(19-5-3-2-4-6-19)20-7-9-21(23)10-8-20;3-1(4)2(5)6/h2-10,18,22,26H,11-17H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
MTBKBRFIXVICTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN1CCN(CC1)CCOC(C2=CC=CC=C2)C3=CC=C(C=C3)Cl)O.C(=O)(C(=O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


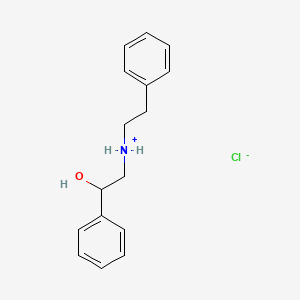

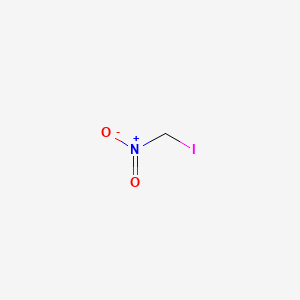
![[amino(azaniumylidene)methyl]-[2-hydroxy-3-(4-methylphenoxy)propyl]azanium;sulfate](/img/structure/B13756188.png)

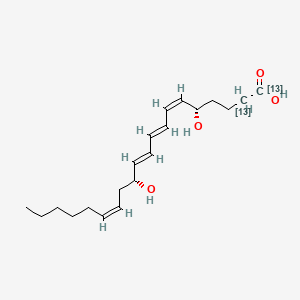
![Phosphorous acid, dodecyl bis[4-[1-(4-hydroxyphenyl)-1-methylethyl]phenyl] ester](/img/structure/B13756205.png)
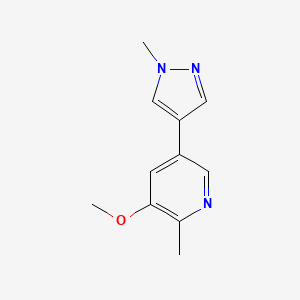
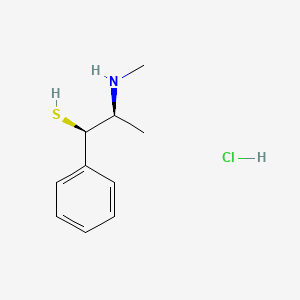
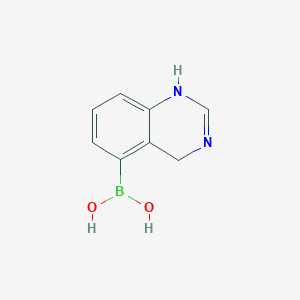
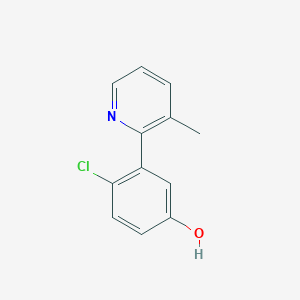
![N-[4-(1-aminoethyl)phenyl]-6-(4-pyridinyl)-2-Quinazolinamine](/img/structure/B13756243.png)
